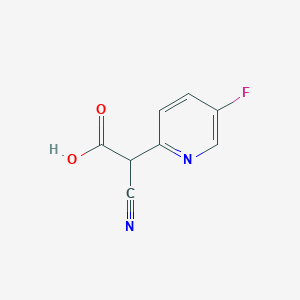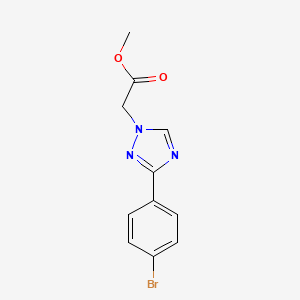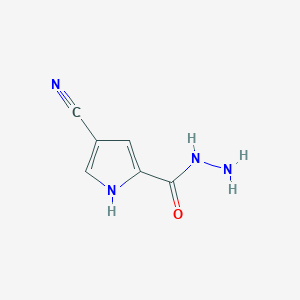
4-Cyano-1H-pyrrole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-1H-pyrrole-2-carbohydrazide is a heterocyclic compound with the molecular formula C6H6N4O. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1H-pyrrole-2-carbohydrazide typically involves the reaction of 4-Cyano-1H-pyrrole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyano-1H-pyrrole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Cyano-1H-pyrrole-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano and hydrazide groups are particularly reactive and can form covalent bonds with biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2-carbohydrazide: Similar structure but lacks the cyano group.
4-Cyano-1H-pyrrole-2-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
4-Cyano-1H-pyrrole-2-carbohydrazide is unique due to the presence of both cyano and carbohydrazide functional groups.
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
4-cyano-1H-pyrrole-2-carbohydrazide |
InChI |
InChI=1S/C6H6N4O/c7-2-4-1-5(9-3-4)6(11)10-8/h1,3,9H,8H2,(H,10,11) |
Clé InChI |
ZEHJCXUDSOVIIL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C1C#N)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B15056459.png)

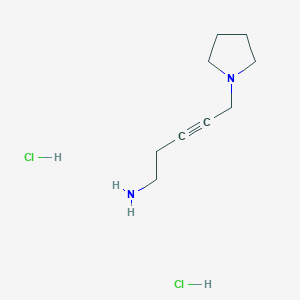
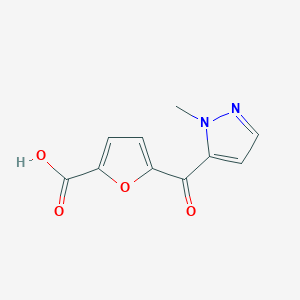

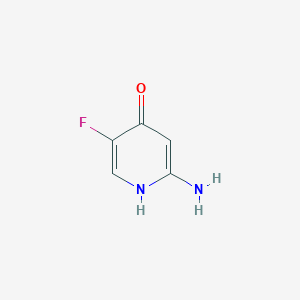
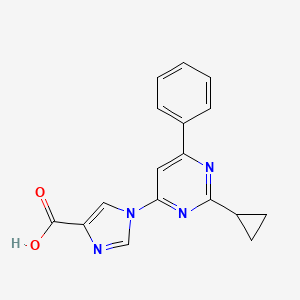
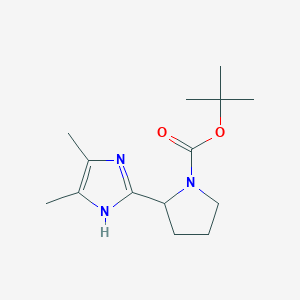
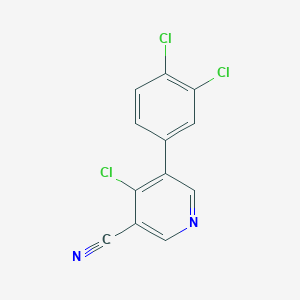
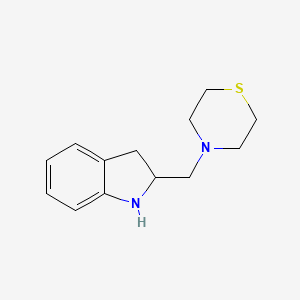
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide](/img/structure/B15056521.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15056536.png)
